3-chloro-5-nitro-N-(prop-2-yn-1-yl)pyridin-2-amine
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Description
The compound “3-chloro-5-nitro-N-(prop-2-yn-1-yl)pyridin-2-amine” is a complex organic molecule that contains several functional groups. It has a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted with a chlorine atom at the 3-position, a nitro group at the 5-position, and an amine group at the 2-position that is further substituted with a prop-2-yn-1-yl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine ring, which is aromatic and planar. The electronegative nitrogen, chlorine, and oxygen atoms in the molecule would create regions of high electron density, which could be involved in various chemical reactions .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the nitro group could be reduced to an amino group, and the chlorine atom could be displaced in a nucleophilic substitution reaction. The alkyne group could undergo addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitro group and the electronegative chlorine atom could increase its solubility in polar solvents. The compound might also exhibit strong absorption in the UV-visible region due to the presence of the conjugated system in the pyridine ring .Future Directions
Properties
IUPAC Name |
3-chloro-5-nitro-N-prop-2-ynylpyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-2-3-10-8-7(9)4-6(5-11-8)12(13)14/h1,4-5H,3H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFYHWIRYMDRGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1=C(C=C(C=N1)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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